molecular formula C10H9ClF2O2 B14041449 1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one

1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one

Katalognummer: B14041449
Molekulargewicht: 234.62 g/mol
InChI-Schlüssel: CBMGBXGQVCVDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a hydroxyphenyl group

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro group and the difluoromethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different reduced products.

    Substitution: The chloro group in the compound can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The chloro and difluoromethyl groups can interact with enzymes and receptors, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one: This compound has a similar structure but includes a fluorine atom instead of a hydroxy group.

    1-Chloro-1-(2-(difluoromethyl)-3-hydroxyphenyl)propan-2-one: This compound has a similar structure but with the hydroxy group in a different position.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H9ClF2O2

Molekulargewicht

234.62 g/mol

IUPAC-Name

1-chloro-1-[3-(difluoromethyl)-2-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O2/c1-5(14)8(11)6-3-2-4-7(9(6)15)10(12)13/h2-4,8,10,15H,1H3

InChI-Schlüssel

CBMGBXGQVCVDFX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C(=CC=C1)C(F)F)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.